4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is also known by its IUPAC name, 4-(tert-butoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids such as hydrochloric acid or trifluoroacetic acid.
Esterification: Requires an alcohol and a catalyst such as sulfuric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tetrahydro-2H-pyran-4-carboxylic acid.
Esterification: Esters of tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Tetrahydro-2H-pyran-4-methanol.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, releasing the active carboxylic acid . This process is crucial in organic synthesis, where the compound acts as a protecting group for carboxylic acids, preventing unwanted reactions during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]tetrahydropyran-4-carboxylic acid .
- 4-[(Tert-butoxy)carbonyl]piperidin-4-yl]oxane-4-carboxylic acid .
Uniqueness
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid is unique due to its specific structure, which combines the oxane ring with a tert-butoxycarbonyl-protected carboxylic acid. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(14)11(8(12)13)4-6-15-7-5-11/h4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCPUUNYFEPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036922-77-6 |
Source
|
Record name | 4-[(tert-butoxy)carbonyl]oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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